molecular formula C11H12FNO2 B14873163 5-(2-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one

5-(2-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one

Cat. No.: B14873163
M. Wt: 209.22 g/mol
InChI Key: SYUNFYOECZBNKM-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one is a chemical compound that belongs to the pyrrolidinone family. This compound features a fluorophenyl group attached to a pyrrolidinone ring, which contributes to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one typically involves multiple steps. One common method starts with the reaction of 2-fluoroacetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone. This intermediate then reacts with malononitrile to form 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile. Cyclization of this compound in a hydrogen chloride-ethyl acetate solution yields 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Finally, catalytic dechlorination and hydrogenation reduction produce the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. For example, using high-pressure autoclaves and specific catalysts like platinum and Raney nickel can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with platinum or palladium catalysts.

    Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(2-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one is unique due to its specific structural features, such as the fluorophenyl group and the hydroxyl group on the pyrrolidinone ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

5-(2-fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one

InChI

InChI=1S/C11H12FNO2/c1-13-9(6-10(14)11(13)15)7-4-2-3-5-8(7)12/h2-5,9-10,14H,6H2,1H3

InChI Key

SYUNFYOECZBNKM-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(C1=O)O)C2=CC=CC=C2F

Origin of Product

United States

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